molecular formula C8H8ClNO B031378 2-CHLORO-N-PHENYLACETAMIDE CAS No. 587-65-5

2-CHLORO-N-PHENYLACETAMIDE

Cat. No.: B031378
CAS No.: 587-65-5
M. Wt: 169.61 g/mol
InChI Key: VONWPEXRCLHKRJ-UHFFFAOYSA-N
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Description

2-Chloro-N-phenylacetamide (CAS: 13156-95-1; molecular formula: C₈H₈ClNO) is a chloroacetamide derivative characterized by a phenyl group attached to the nitrogen atom of the acetamide backbone. Its structure has been extensively studied via X-ray crystallography, revealing antiparallel alignment of the N–H and C=O bonds and a dihedral angle of 16.0° between the amide group and the phenyl ring . This compound is synthesized by reacting aniline with chloroacetyl chloride in glacial acetic acid, forming a stable crystalline product .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroacetanilide can be synthesized through the reaction of 2-chloroaniline with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction is as follows: [ \text{C}_6\text{H}_4\text{ClNH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4\text{ClNHCOCH}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods

In industrial settings, the production of 2-chloroacetanilide may involve more efficient and scalable methods. One such method includes the use of chloroacetyl chloride and aniline in the presence of a base, such as pyridine, to yield the desired product. The reaction is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_4\text{ClNHCOCH}_3 + \text{HCl} ]

Chemical Reactions Analysis

Types of Reactions

2-Chloroacetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxyacetanilide.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction Reactions: Reduction of 2-chloroacetanilide can yield 2-chloroaniline.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: 2-Hydroxyacetanilide

    Oxidation: 2-Nitroacetanilide

    Reduction: 2-Chloroaniline

Scientific Research Applications

Antifungal Applications

1. Antifungal Activity Against Candida Species

Recent studies have highlighted the antifungal potential of 2-chloro-N-phenylacetamide against clinically relevant strains of Candida albicans and Candida parapsilosis, particularly those resistant to fluconazole. The compound demonstrated significant antifungal activity through various mechanisms:

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 128 to 256 µg/mL, indicating effective inhibition of fungal growth.
  • Minimum Fungicidal Concentration (MFC) : MFC values were observed between 512 and 1,024 µg/mL, suggesting the compound's ability to kill fungal cells.
  • Biofilm Inhibition : The compound inhibited biofilm formation by up to 92% and disrupted preformed biofilms by up to 87%, showcasing its potential as an antifungal agent that can combat biofilm-associated infections .

Table 1: Antifungal Efficacy of this compound

ParameterValue (µg/mL)
Minimum Inhibitory Concentration128 - 256
Minimum Fungicidal Concentration512 - 1,024
Biofilm Inhibition (%)Up to 92%
Biofilm Disruption (%)Up to 87%

Synthesis and Derivatives

2. Synthesis of Hybrid Molecules

The synthesis of derivatives of this compound has been explored as a means to enhance its biological activity. For instance, hybrid molecules combining this compound with other pharmacophores have shown promise in stimulating endogenous nitric oxide synthesis, which is crucial for various physiological processes .

Table 2: Properties of Synthesized Derivatives

Compound NameBiological Activity
2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamideStimulates nitric oxide synthesis
R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamidePotential anti-inflammatory properties

Clinical Implications

The clinical implications of using this compound as an antifungal agent are significant, especially in treating onychomycosis and other fungal infections resistant to conventional therapies. The ability to inhibit biofilm formation is particularly relevant given the challenges posed by biofilm-associated infections in clinical settings.

Mechanism of Action

The mechanism of action of 2-chloroacetanilide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 2-Chloro-N-phenylacetamide and Analogues

Compound Name Molecular Formula CAS No. Key Structural Features Applications/Use Cases References
This compound C₈H₈ClNO 13156-95-1 Antiparallel N–H/C=O; phenyl ring dihedral angle Organic synthesis, crystallography
2-Chloro-N-phenethylacetamide C₁₀H₁₂ClNO 13156-95-1 Phenethyl substituent Biochemical research
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO Not provided Fluorine substituent; intramolecular C–H⋯O bonds Intermediate for quinoline derivatives
2-Chloro-N,N-diphenylacetamide C₁₄H₁₂ClNO Not provided Two phenyl groups on nitrogen; dihedral angle 71.8° Crystal packing studies
2-Chloro-N-methyl-N-phenylacetamide C₉H₁₀ClNO 2620-05-5 Methyl and phenyl groups on nitrogen Industrial chemical (safety data available)
Alachlor C₁₄H₂₀ClNO₂ 15972-60-8 2,6-Diethylphenyl and methoxymethyl substituents Herbicide (agricultural use)
N-Hydroxymethyl-2-chloroacetamide C₃H₆ClNO₂ 6320-16-7 Hydroxymethyl group Preservative (latex, adhesives)

Key Research Findings

Structural Insights

  • 2-Chloro-N,N-diphenylacetamide : Exhibits distinct dihedral angles (76.0° and 64.0°) between the acetamide plane and phenyl rings, influencing its crystal packing .
  • 2-Chloro-N-(4-fluorophenyl)acetamide : Intramolecular C–H⋯O interactions stabilize its conformation, while intermolecular N–H⋯O hydrogen bonds dictate solid-state packing .

Comparative Analysis of Substituent Effects

  • Phenyl vs.
  • N-Alkylation : Methyl or hydroxymethyl groups (e.g., N-Hydroxymethyl-2-chloroacetamide) reduce hydrogen-bonding capacity but increase stability in aqueous formulations .

Biological Activity

2-Chloro-N-phenylacetamide (CNPA) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its chloro-substituted phenyl group, which contributes to its biological activity. The compound's structure can be represented as follows:

Chemical Structure C8H8ClNO\text{Chemical Structure }\text{C}_8\text{H}_8\text{Cl}\text{N}O

Antifungal Activity

Recent studies have demonstrated that CNPA exhibits significant antifungal properties against various strains of fungi, particularly Aspergillus niger and Candida albicans.

  • Inhibition of Fungal Growth : CNPA has shown minimum inhibitory concentrations (MICs) ranging from 32 to 256 µg/mL against Aspergillus niger and 128 to 256 µg/mL against Candida albicans . The compound inhibits conidia germination and biofilm formation in these fungi.
  • Interaction with Ergosterol : While CNPA does not bind directly to ergosterol or damage the fungal cell wall, it interferes with fungal growth through other mechanisms, potentially involving the inhibition of key enzymes such as C-14-α-demethylase .
  • Antagonistic Effects : When combined with traditional antifungals like amphotericin B or fluconazole, CNPA exhibited antagonistic effects, suggesting caution in combination therapies .

Antimicrobial Activity

In addition to its antifungal properties, CNPA has demonstrated antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). However, it is less effective against Gram-negative bacteria like Escherichia coli .

Summary of Antimicrobial Activity

MicroorganismActivity Level
Staphylococcus aureusEffective
Methicillin-resistant S. aureusEffective
Escherichia coliLess effective
Candida albicansModerate

Case Studies and Research Findings

  • Antifungal Efficacy Against Aspergillus flavus : A study found that CNPA inhibited the growth of clinical strains of A. flavus, with MICs ranging from 16 to 256 µg/mL. The mechanism of action was further explored through molecular docking studies .
  • Quantitative Structure-Activity Relationship (QSAR) : Researchers conducted QSAR analyses on various chloroacetamides, including CNPA, to predict their biological activity based on structural properties. The findings indicated that certain substitutions on the phenyl ring enhance lipophilicity and antimicrobial efficacy .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : A PBPK model was developed to simulate the pharmacokinetics of CNPA in human tissues. This model highlighted the differences in tissue distribution compared to other compounds like dodecyltrimethylammonium chloride (DTAC), emphasizing the importance of understanding ADME properties in drug design .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-chloro-N-phenylacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via substitution and condensation reactions. For example, a substitution reaction using chloroacetyl chloride and aniline under alkaline conditions (e.g., K₂CO₃) in acetonitrile at room temperature yields the acetamide intermediate. Subsequent purification via recrystallization or column chromatography is recommended . Reaction conditions such as solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (excess aniline improves yield), and temperature control (room temperature minimizes side reactions) critically influence purity and yield .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Storage : Room temperature in airtight containers away from moisture .
  • Emergency Measures : Immediate washing with water for skin contact and medical consultation if ingested . Refer to GHS hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹H NMR reveals peaks for the phenyl ring (δ 7.2–7.5 ppm) and the acetamide NH (δ 8.1–8.3 ppm). ¹³C NMR confirms the carbonyl carbon at δ 165–170 ppm .
  • FTIR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (N–H bend) .
  • Mass Spectrometry : Molecular ion peak at m/z 169.6 (M⁺) with fragment ions at m/z 134 (loss of Cl) and 93 (phenyl fragment) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data resolve conformational ambiguities in this compound?

  • Methodological Answer : Crystallographic studies reveal:

  • Crystal System : Monoclinic (space group Cc) with lattice parameters a = 5.062 Å, b = 18.361 Å, c = 9.115 Å, and β = 102.13° .
  • Molecular Geometry : The acetamide plane forms dihedral angles of 76.0° and 64.0° with phenyl rings, influencing steric interactions and hydrogen-bonding networks (N–H···O) .
  • Data Interpretation : Use software like CrysAlisPro for structure refinement and Mercury for visualizing intermolecular interactions .

Q. What computational methods are employed to predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., COVID-19 main protease) by simulating ligand-receptor interactions. Derivatives with electron-withdrawing groups (e.g., –CF₃) show enhanced binding .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro, fluoro) with bioactivity using descriptors like logP and polar surface area .

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer :

  • Error Analysis : Compare experimental NMR/IR with computational predictions (e.g., DFT calculations via Gaussian). Discrepancies in NH proton shifts may arise from solvent effects or hydrogen bonding .
  • Validation : Cross-check with crystallographic data to confirm bond lengths and angles. For example, the C–Cl bond length (1.74 Å) should match DFT-optimized structures .

Q. Data Contradiction Analysis

Q. How to resolve conflicting reports on the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Experimental Replication : Repeat reactions under standardized conditions (e.g., anhydrous DMF, 60°C) to verify discrepancies in reaction rates .
  • Mechanistic Studies : Use kinetic isotope effects or Hammett plots to determine if electron-donating substituents on the phenyl ring enhance reactivity .

Properties

IUPAC Name

2-chloro-N-phenylacetamide
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InChI

InChI=1S/C8H8ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
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InChI Key

VONWPEXRCLHKRJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCl
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Molecular Formula

C8H8ClNO
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DSSTOX Substance ID

DTXSID3041409
Record name 2-Chloro-N-phenylacetamide
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Molecular Weight

169.61 g/mol
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Physical Description

Light beige solid; [HSDB]
Record name 2-Chloro-N-phenylacetamide
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Solubility

Practically insoluble
Record name 2-CHLORO-N-PHENYLACETAMIDE
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Vapor Pressure

0.0000433 [mmHg]
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Color/Form

Very light beige, crystalline powder

CAS No.

587-65-5
Record name Chloroacetanilide
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Melting Point

86-88 °C
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Synthesis routes and methods I

Procedure details

A solution of aniline (9.31 g, 100 mmol) and triethylamine (15.2 g, 150 mmol) in THF (150 mL) is cooled to −40° C. before chloroacetic acid chloride (11.3 g, 100 mmol) is slowly added in portions such that the temperature does not rise above 0° C. After completion of the addition, the brown suspension is stirred at rt for 1 h. The dark purple mixture is poured onto water (300 mL) and extracted twice with EA (300 mL). The organic extracts are washed with sat. aq. NaHCO3, 0.5 N aq. HCl, followed by water, and evaporated. The brown residue is suspended in diethyl ether, filtered off, washed with additional diethyl ether and dried under high vacuum to give 2-chloro-N-phenyl-acetamide. LC-MS: tR=0.75 min, [M+1]+=170, 1H NMR (CDCl3): δ 8.22 (s br, 1H), 7.56-7.51 (m, 2H), 7.40-7.24 (m, 2H), 7.20-7.14 (m, 1H), 4.20 (s, 2H).
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Synthesis routes and methods II

Procedure details

acetochlor, alachlor, butachlor, dimethenamid, propachlor, metazachlor, metolachlor, pretilachlor, thenylchlor, and pethoxamid.
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Synthesis routes and methods III

Procedure details

At 0° C. to a solution of aniline (2.45 mL) and triethylamine (0.73 mL) in methylene chloride (30 mL) a solution of chloroacetyl chloride (2.56 mL) in methylene chloride (10 mL) was added dropwise. The reaction was stirred at 0° C. for 30 min and then at room temperature for 1 hour. A 1M aqueous solution of KHSO4 was added, the phases were separated and the inorganic one was extracted with ethyl acetate (×3). The combined organic layers were washed with water, brine, dried (Na2SO4) and concentrated in vacuo to yield crude 2-chloro-N-phenyl-acetamide, which was subjected to the next reaction without further purification.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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